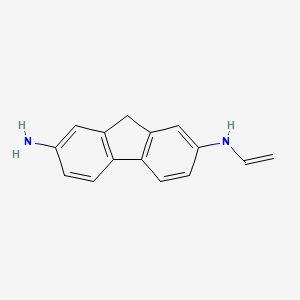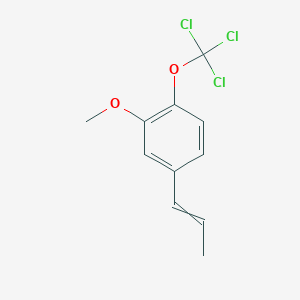
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. These compounds are characterized by the presence of an ether group attached to an aromatic ring. The compound’s structure includes a methoxy group, a prop-1-en-1-yl group, and a trichloromethoxy group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has a methoxy group attached.
Alkylation: The prop-1-en-1-yl group is introduced through an alkylation reaction using a suitable alkylating agent.
Chlorination: The trichloromethoxy group is introduced through a chlorination reaction using trichloromethane and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a consistent supply of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(prop-1-en-1-yl)benzene: Lacks the trichloromethoxy group.
4-(Prop-1-en-1-yl)-1-(trichloromethoxy)benzene: Lacks the methoxy group.
2-Methoxy-1-(trichloromethoxy)benzene: Lacks the prop-1-en-1-yl group.
Uniqueness
The presence of the methoxy, prop-1-en-1-yl, and trichloromethoxy groups in 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63707-58-4 |
|---|---|
Molekularformel |
C11H11Cl3O2 |
Molekulargewicht |
281.6 g/mol |
IUPAC-Name |
2-methoxy-4-prop-1-enyl-1-(trichloromethoxy)benzene |
InChI |
InChI=1S/C11H11Cl3O2/c1-3-4-8-5-6-9(10(7-8)15-2)16-11(12,13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
BWJQGFWFUVZBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)OC(Cl)(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


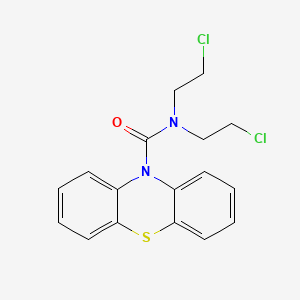
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
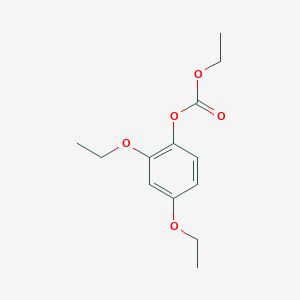
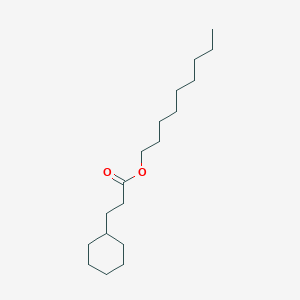
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)

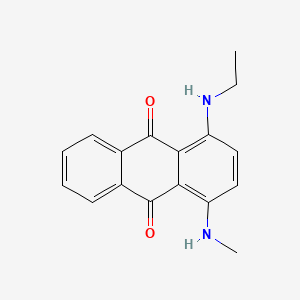
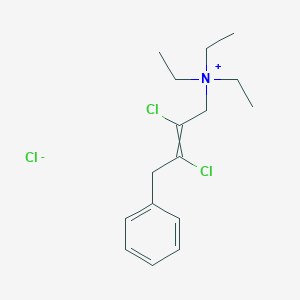
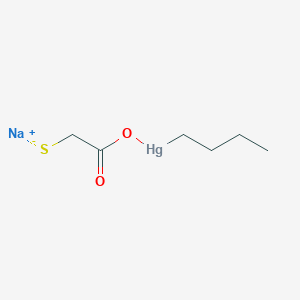
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
